Lurtotecan dihydrochloride
Overview
Description
Lurtotecan dihydrochloride is a water-soluble analogue of camptothecin, a compound derived from the Camptotheca acuminata tree. It is a potent inhibitor of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has demonstrated significant antitumor activity in various preclinical models, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lurtotecan dihydrochloride is synthesized through a series of chemical reactions starting from camptothecinThe final product is obtained as a dihydrochloride salt to enhance its water solubility .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions: Lurtotecan dihydrochloride primarily undergoes hydrolysis and oxidation reactions. The lactone ring in its structure is susceptible to hydrolysis, leading to the formation of an inactive carboxylate form. Oxidation reactions can further modify the compound, affecting its stability and activity .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the lactone ring.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to degradation products.
Major Products Formed:
Hydrolysis: Formation of the carboxylate form.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Lurtotecan dihydrochloride has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical models of lung, colon, and ovarian cancers. The compound is also being investigated for its ability to overcome resistance to other topoisomerase I inhibitors. Additionally, this compound is used in research to study the mechanisms of DNA damage and repair .
Mechanism of Action
Lurtotecan dihydrochloride exerts its effects by stabilizing the cleavable complex formed between DNA and topoisomerase I. This prevents the religation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The compound specifically targets rapidly dividing cancer cells, making it an effective antitumor agent .
Comparison with Similar Compounds
Topotecan: Another camptothecin analogue with similar mechanisms but different pharmacokinetic properties.
Irinotecan: A prodrug that is converted to its active form, SN-38, which inhibits topoisomerase I.
Uniqueness of Lurtotecan Dihydrochloride: this compound is unique due to its water solubility and potent antitumor activity. It has shown greater efficacy in certain preclinical models compared to other camptothecin analogues. Additionally, its formulation in liposomal forms (e.g., NX 211) has demonstrated improved pharmacokinetics and therapeutic index .
Properties
IUPAC Name |
(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWMYRMOGIXGG-ZXVJYWQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165965 | |
Record name | Lurtotecan dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155773-58-3 | |
Record name | Lurtotecan dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lurtotecan dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LURTOTECAN DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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